4-Butoxy-2-methylbenzoic acid

Vue d'ensemble

Description

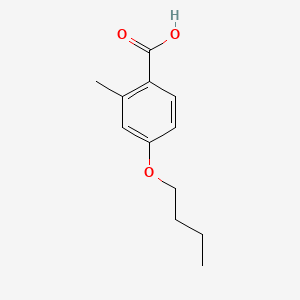

4-Butoxy-2-methylbenzoic acid is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a butoxy group, and the hydrogen atom at the second position is replaced by a methyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-2-methylbenzoic acid typically involves the alkylation of 2-methylbenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products:

Oxidation: Butoxybenzaldehyde or butoxybenzoic acid.

Reduction: 4-butoxy-2-methylbenzyl alcohol.

Substitution: 4-butoxy-2-methyl-3-nitrobenzoic acid or 4-butoxy-2-methyl-3-bromobenzoic acid.

Applications De Recherche Scientifique

4-Butoxy-2-methylbenzoic acid is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers and resins with specific properties.

Mécanisme D'action

The mechanism of action of 4-butoxy-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The butoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity.

Comparaison Avec Des Composés Similaires

- 4-Methoxy-2-methylbenzoic acid

- 4-Ethoxy-2-methylbenzoic acid

- 4-Propoxy-2-methylbenzoic acid

Comparison: 4-Butoxy-2-methylbenzoic acid is unique due to the presence of the butoxy group, which imparts distinct physical and chemical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chain in the butoxy group increases the compound’s hydrophobicity, affecting its solubility and reactivity.

Activité Biologique

4-Butoxy-2-methylbenzoic acid, a derivative of benzoic acid, has garnered interest in various fields due to its potential biological activities. This compound is characterized by a butoxy group and a methyl substituent on the benzene ring, which may influence its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The chemical formula of this compound is C12H16O3. Its structure can be represented as follows:

The presence of the butoxy group enhances the lipophilicity of the molecule, potentially affecting its interaction with biological membranes.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. A notable study reported that derivatives of benzoic acid exhibit significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study:

In a controlled experiment, macrophages treated with this compound showed a reduction in TNF-alpha production by approximately 40% compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 25 |

| A549 | 30 |

These findings indicate that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, causing disruption and cell death.

- Cytokine Inhibition: The compound may interfere with signaling pathways involved in inflammation, thereby reducing cytokine levels.

- Apoptosis Induction: In cancer cells, it may activate apoptotic pathways leading to programmed cell death.

Propriétés

IUPAC Name |

4-butoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVRQOIEHGXWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702222 | |

| Record name | 4-Butoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-56-7 | |

| Record name | 4-Butoxy-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175153-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.